N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine
Description
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine is a hydroxylamine derivative featuring a propylidene backbone substituted with a 3,4-difluorophenyl group. The compound’s structure combines a hydroxylamine moiety (NH2O–) with an aromatic system modified by two fluorine atoms at the 3- and 4-positions.
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHBSDWCLCBNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
- Starting Material: Substituted nitrobenzene, specifically 3,4-difluoronitrobenzene, as the precursor for the difluorophenyl moiety.
- Reaction Conditions: Nitrobenzene is reacted with hydrazine in the presence of a catalyst such as Raney nickel, under mild conditions (0–50°C), with solvents like ethanol, ethylene dichloride, or Virahol.
- Catalysis: Raney Ni is employed as a catalyst to facilitate nitro-to-hydroxylamine reduction, with the reaction typically proceeding over 1–10 hours.
- Reagents and Ratios: Hydrazine hydrate is used at 1–5 times molar equivalents relative to the nitro compound, with phase-transfer catalysts like tetrabutylammonium bromide enhancing the reaction efficiency.
- Product Isolation: After completion, the reaction mixture is filtered, and the hydroxylamine product is isolated via recrystallization, often from residual solvents.
Data Table: Nitro-Reduction Preparation Parameters
Halogenation and Subsequent Reduction
An alternative route involves halogenation of the aromatic ring followed by reduction to hydroxylamine.
Process Outline:
- Halogenation: Aromatic fluorination or chlorination at specific positions, often using halogen sources like N-fluorobenzenesulfonimide or N-chlorosuccinimide.
- Formation of Halooxime: The halogenated aromatic compound reacts with hydroxylamine derivatives (e.g., BnONH₂, AcONH₂) in the presence of acids such as acetic acid or hydrochloric acid, forming halooximes.
- Reduction to Hydroxylamine: The halooxime is then reduced, often with catalytic hydrogenation or metal-based reducing agents, to yield the hydroxylamine.
Research Findings:
- The process benefits from mild conditions and high selectivity, with the halooxime formation step typically conducted at room temperature with acids like acetic acid.
- The reduction step can be optimized for high yield and purity, often employing catalytic hydrogenation under mild pressure.
Additional Considerations and Optimization
- Solvent Systems: Mixtures such as NMP/toluene or ethanol/ethylene dichloride are employed to optimize solubility and reaction kinetics.
- Temperature Control: Reactions are generally conducted at low temperatures (0–30°C) to prevent over-reduction or side reactions.
- Yield and Purity: High yields (>80%) are achievable with optimized conditions, especially when using catalytic systems like Raney Ni and phase-transfer catalysts.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The difluorophenyl group enhances its binding affinity to target proteins, while the hydroxylamine moiety can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine
- Substituents : 1,3-Benzodioxole (electron-rich heterocycle) and imidazole (basic heterocycle) .
- Key Differences :
- The benzodioxole group provides electron-donating effects, contrasting with the electron-withdrawing 3,4-difluorophenyl group in the target compound.
- Imidazole introduces hydrogen-bonding capability, absent in the difluorophenyl derivative.
- Implications :
N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine
3-Chloro-N-phenyl-phthalimide
- Substituents : Chlorine at the 3-position and phthalimide backbone .
- Key Differences :
- Chlorine’s larger atomic radius and polarizability vs. fluorine’s compact size and electronegativity.
- Phthalimide’s rigid bicyclic structure contrasts with the flexible propylidene chain in the target compound.
- Implications :
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Predicted using fragment-based methods (e.g., Fluorine: -0.38/logP unit; benzodioxole: +0.45/logP unit).
- Lipophilicity : The difluorophenyl group’s moderate logP (~1.8) balances solubility and membrane permeability, advantageous for drug-like molecules.
- Stability : Fluorine’s resistance to oxidation may enhance shelf-life compared to benzodioxole or alkoxy analogs.
Biological Activity
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a propylidene chain with a difluorophenyl substituent. Its chemical formula is C10H12F2N2O, and it is categorized under hydroxylamines, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : Hydroxylamines often act as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, providing protective effects against oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that hydroxylamines exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Biological Activity Data
Research has demonstrated the biological activity of this compound in various assays:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |
Case Studies and Research Findings
- Antioxidant Activity : A study reported that this compound showed significant antioxidant properties through DPPH radical scavenging assays, indicating its potential use in preventing oxidative damage in biological systems .
- Antimicrobial Effects : Another investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential application in treating infections .
- Enzyme Interaction Studies : Research focusing on the interaction with cytochrome P450 enzymes indicated that this compound could modulate drug metabolism, potentially affecting the pharmacokinetics of concomitantly administered medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
